
Propanethioamide, 2-hydroxy-N,N,2-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanethioamide, 2-hydroxy-N,N,2-trimethyl-: is an organic compound with the molecular formula C6H13NOS It is characterized by the presence of a thioamide group, a hydroxyl group, and three methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanethioamide, 2-hydroxy-N,N,2-trimethyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxy-2-methylpropanoic acid with thioamide derivatives in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of Propanethioamide, 2-hydroxy-N,N,2-trimethyl- may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Propanethioamide, 2-hydroxy-N,N,2-trimethyl-: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thioamide group can be reduced to form amines.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can lead to halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Propanethioamide, 2-hydroxy-N,N,2-trimethyl-: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Propanethioamide, 2-hydroxy-N,N,2-trimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl and thioamide groups play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Propanethioamide, 2-hydroxy-N,N,2-trimethyl-: can be compared with other similar compounds, such as:
- Propanethioamide, N-(2-hydroxy-3-methylbutyl)-N,2,2-trimethyl-
- Propanethioamide, 2-hydroxy-N,N-dimethyl-
These compounds share similar structural features but differ in the number and position of substituents. The unique combination of functional groups in Propanethioamide, 2-hydroxy-N,N,2-trimethyl-
Eigenschaften
CAS-Nummer |
52417-39-7 |
|---|---|
Molekularformel |
C6H13NOS |
Molekulargewicht |
147.24 g/mol |
IUPAC-Name |
2-hydroxy-N,N,2-trimethylpropanethioamide |
InChI |
InChI=1S/C6H13NOS/c1-6(2,8)5(9)7(3)4/h8H,1-4H3 |
InChI-Schlüssel |
WXVFTAGJECXIMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=S)N(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


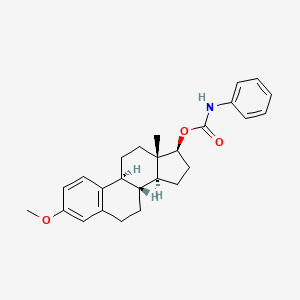
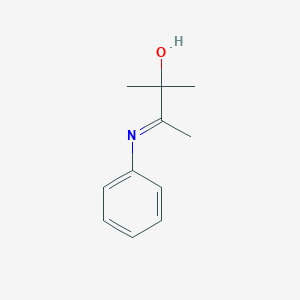
![3-[(Dimethylamino)methyl]oxolan-2-one](/img/structure/B14650357.png)
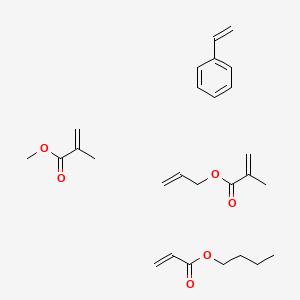
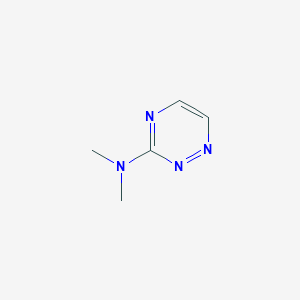

![dimethyl 2-[(Z)-but-2-enylidene]propanedioate](/img/structure/B14650389.png)
![1-Propene, 3-[(1,1-dimethylethyl)sulfonyl]-](/img/structure/B14650394.png)

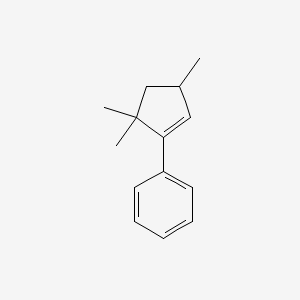
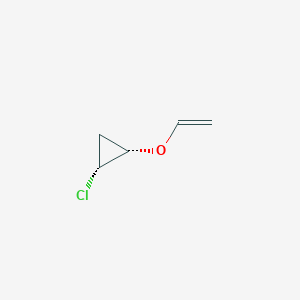


![[1-(4-Fluorophenyl)cyclopenta-2,4-dien-1-yl]-lambda~1~-thallane](/img/structure/B14650417.png)
